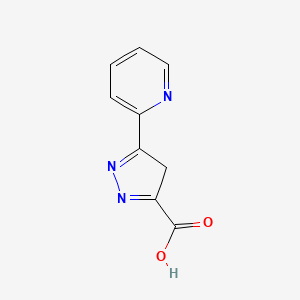

5-pyridin-2-yl-4H-pyrazole-3-carboxylic Acid

説明

5-pyridin-2-yl-4H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Pyridin-2-yl-4H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique biological profile. Its chemical formula is C_8H_7N_3O_2, and it is characterized by the following structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Substituent : A six-membered aromatic ring with one nitrogen atom.

- Carboxylic Acid Group : Enhances solubility and potential for hydrogen bonding.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

- Receptor Modulation : It acts as an antagonist at androgen receptors, demonstrating significant potential in treating prostate cancer by inhibiting cell proliferation in androgen-dependent cell lines .

- Cell Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and apoptosis, potentially through the modulation of transcription factors and other regulatory proteins .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Prostate Cancer | LNCaP | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Lung Cancer | A549 | 12.0 |

| Colorectal Cancer | HCT116 | 9.0 |

These findings suggest that the compound could be developed into a therapeutic agent for multiple cancer types .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation. Studies have reported that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators .

Neuroprotective Properties

Recent investigations highlight the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been shown to reduce apoptosis in neuronal cell lines by modulating mitochondrial pathways .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound is relatively stable under physiological conditions, with moderate bioavailability due to its solubility profile. Toxicity assessments indicate that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Prostate Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, indicating its efficacy as an androgen receptor antagonist.

- Neuroprotection in Ischemia : In models of cerebral ischemia, administration of the compound resulted in decreased infarct size and improved neurological scores, supporting its potential use in neuroprotective therapies .

- Inflammation Models : Animal studies showed that the compound effectively reduced paw edema in carrageenan-induced inflammation models, suggesting its utility in managing inflammatory diseases .

化学反応の分析

Amide Formation

The carboxylic acid group can undergo condensation with amines to form amides. For example, pyrazole-3-carboxylic acid chlorides react with aromatic amines (e.g., o-toluidine) under reflux conditions to yield amide derivatives . While the target compound is a carboxylic acid, conversion to an acid chloride (via thionyl chloride or similar reagents) would enable analogous amide synthesis.

Reaction Example :

5-pyridin-2-yl-4H-pyrazole-3-carboxylic acid + o-toluidine → Amide derivative

Esterification

Esterification with alcohols (e.g., ethanol) in the presence of acid catalysts (HCl, H₂SO₄) would produce esters. This is common in pyrazole carboxylic acids to modify solubility or reactivity .

Reaction Example :

This compound + R-OH → Carboxylic acid ester

Oxidative Reactions

Pyrazole rings are generally stable, but substitution patterns influence reactivity. For example, pyrazole-4-carbaldehydes oxidize to pyrazole-4-carboxylic acids using KMnO₄ in acidic media . While the target compound is already a carboxylic acid, analogous systems suggest potential for further oxidation of substituents (e.g., pyridine ring) under harsh conditions.

Cyclization and Condensation

Pyrazoles participate in cyclization reactions with β-diketones or enolizable carbonyl compounds. For instance, pyrazolo[1,5-a]pyridines form via oxidative cyclization of N-amino-2-iminopyridines with β-diketones under oxygen . The target compound’s pyridin-2-yl substituent may enable similar cross-coupling or annulation reactions.

Reaction Example :

This compound + β-diketone → Cyclized heterocycle (via oxidative conditions)

Biological Activity-Driven Transformations

Pyrazole carboxylic acids are often modified for pharmacological applications. For example:

-

Anti-inflammatory agents : Substitution of the carboxylic acid with amide or ester groups enhances activity, as seen in pyrazole-4-carboxamide derivatives .

-

Anticancer agents : Amide derivatives of pyrazole carboxylic acids show cytotoxic effects against cancer cell lines (e.g., Huh7, MCF7) .

Example Modification :

This compound → Amide → Screened for anticancer activity

Oxidation of Aldehydes

Pyrazole-3-carbaldehydes oxidize to carboxylic acids using KMnO₄ in acidic or basic conditions . If the target compound is synthesized from a precursor aldehyde, this pathway would be critical.

Pathway :

Pyrazole-3-carbaldehyde → (KMnO₄/H+) → This compound

Amidation via Acid Chlorides

Converting the carboxylic acid to an acid chloride (e.g., using SOCl₂) enables nucleophilic substitution with amines .

Pathway :

Carboxylic acid → (SOCl₂) → Acid chloride → (Amine) → Amide

Key Data and Trends

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amide formation | Thionyl chloride, amine, reflux | Pyrazole carboxamide | Anti-inflammatory/anticancer agents |

| Esterification | Alcohol, HCl/H₂SO₄, reflux | Pyrazole ester | Solubility modification |

| Oxidative cyclization | β-diketone, O₂, acetic acid | Pyrazolo[1,5-a]pyridines | Heterocyclic framework expansion |

| Oxidation | KMnO₄, acidic/basic media | Pyrazole carboxylic acid | Precursor-to-target conversion |

特性

IUPAC Name |

5-pyridin-2-yl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRSLOWVCMJXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C1C(=O)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252851 | |

| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-17-8 | |

| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。